Allyltin

Organic Synthesis Ketone Allylation Organotin Reagents

Allyltin (CAS 108769-77-3), primarily procured as allyltributyltin (CAS 24850-33-7), is a nucleophilic organotin reagent widely used in organic synthesis for introducing an allyl group via palladium-catalyzed Stille cross-couplings and Lewis acid-mediated carbonyl additions. It exhibits moderate hydrolytic sensitivity (Class 1: no significant reaction with aqueous systems) and offers a balanced reactivity profile compared to more reactive Grignard or lithium reagents , enabling its use in multi-step syntheses requiring functional group tolerance and storage stability.

Molecular Formula C3H5Sn
Molecular Weight 159.78 g/mol
CAS No. 108769-77-3
Cat. No. B8295985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltin
CAS108769-77-3
Molecular FormulaC3H5Sn
Molecular Weight159.78 g/mol
Structural Identifiers
SMILESC=CC[Sn]
InChIInChI=1S/C3H5.Sn/c1-3-2;/h3H,1-2H2;
InChIKeyWLHPCEJPGLYEJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyltin (CAS 108769-77-3) Procurement Guide: Allyltributyltin Properties, Applications, and Key Differentiators


Allyltin (CAS 108769-77-3), primarily procured as allyltributyltin (CAS 24850-33-7), is a nucleophilic organotin reagent widely used in organic synthesis for introducing an allyl group via palladium-catalyzed Stille cross-couplings and Lewis acid-mediated carbonyl additions [1]. It exhibits moderate hydrolytic sensitivity (Class 1: no significant reaction with aqueous systems) [2] and offers a balanced reactivity profile compared to more reactive Grignard or lithium reagents , enabling its use in multi-step syntheses requiring functional group tolerance and storage stability.

Why Allyltin (Allyltributyltin) Cannot Be Replaced by Generic Allylating Agents in Critical Syntheses


The term 'Allyltin' encompasses multiple allyltrialkylstannanes, including allyltributyltin, allyltrimethyltin, and allyltriphenyltin, which exhibit distinct reactivity, selectivity, and toxicity profiles. For instance, allyltriphenyltin provides superior diastereoselectivity in certain allylations (90% yield, 29:71 cis/trans) compared to allyltributyltin (70% yield, 33:67 cis/trans) [1], while allyltributyltin offers markedly lower hydrolytic sensitivity than allyltrimethyltin [2]. Furthermore, the tin residue from tributyltin analogs presents contamination challenges, a problem addressed by supported allyltins which maintain similar reactivity but enable easier purification [3]. These performance divergences render generic substitution scientifically unjustified.

Quantitative Evidence for Allyltributyltin Selection: Reaction Yield, Diastereoselectivity, and Stability Data


Comparative Allylation Yield of Acetophenone: Allyltributyltin vs. Diallyldibutyltin vs. Tetra-allyltin

In a direct head-to-head comparison under identical catalytic conditions (10 mol% Zn(OTf)₂, 10 mol% pyridine), allyltributyltin produced a 19% yield of 1-phenyl-1-methylbut-3-en-1-ol (PMB) from acetophenone. This was significantly lower than diallyldibutyltin (59% yield) and tetra-allyltin (94% yield) [1]. This data delineates the relative reactivity of allyltributyltin in ketone allylations and guides reagent selection based on required yield and reaction specificity.

Organic Synthesis Ketone Allylation Organotin Reagents

Diastereoselectivity in Allylation: Allyltributyltin vs. Allyltriphenyltin

In an allylation reaction, allyltributyltin provided a 70% yield with a cis/trans diastereomeric ratio of 33:67. Substituting with allyltriphenyltin under comparable conditions improved both yield (90%) and diastereoselectivity (29:71 cis/trans) [1]. This direct comparison quantifies the impact of the tin-bound aryl group on stereochemical outcome, a critical parameter for asymmetric synthesis.

Stereoselective Synthesis Allylation Diastereocontrol

Hydrolytic Stability and Functional Group Tolerance: Allyltributyltin vs. Grignard Reagents

Allyltributyltin is reported to possess 'more stable water and oxygen tolerance' compared to Grignard reagents . This is supported by its Hydrolytic Sensitivity rating of 1 ('no significant reaction with aqueous systems') [1], whereas allylmagnesium bromide reacts violently with water. This class-level inference highlights allyltributyltin's suitability for reactions involving protic or moisture-sensitive substrates, offering a practical advantage in complex molecule construction.

Reagent Stability Functional Group Tolerance Organometallic Reagents

Supported vs. Unsupported Allyltin Reagents: Reactivity and Tin Contamination Control

A direct study comparing polymer-supported allyltins to their tributyltin analogues in Stille cross-coupling and aldehyde addition reactions found that the supported reagents exhibited 'similar reactivity and similar stereoselectivity' [1]. The key differentiation lies in purification: supported reagents 'prevent problems due to the contamination by tin residues,' addressing a significant limitation of allyltributyltin in pharmaceutical and materials science applications [1].

Solid-Supported Reagents Stille Coupling Purification

Validated Application Scenarios for Allyltributyltin Based on Quantitative Evidence


Synthesis of Homoallylic Amines via Three-Component Reactions

Allyltributyltin is effective in generating homoallylic amines from aldehydes and amines, a reaction validated by literature precedent [1]. Its functional group tolerance and moderate reactivity, as inferred from comparative studies, make it suitable for constructing amine-containing scaffolds in medicinal chemistry.

Radical-Mediated Allylation of Alkyl Halides

Allyltributyltin participates in radical initiation reactions, such as 1,2-addition to electron-deficient alkenes [1]. This reactivity profile, distinct from its polar allylation behavior, enables access to products not obtainable via ionic pathways.

Stereoselective Synthesis of Chiral Alcohols

Based on comparative diastereoselectivity data [2], allyltributyltin is a viable reagent for achieving specific stereochemical outcomes in chiral alcohol synthesis. While allyltriphenyltin may offer superior selectivity, allyltributyltin provides a balance of reactivity, cost, and handling ease.

Technical Documentation Hub

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